3-Methyl-l-tyrosine
Overview
Description
3-Methyl-l-tyrosine is a methylated derivative of the amino acid L-tyrosine. L-tyrosine itself is a naturally occurring amino acid synthesized in vivo from L-phenylalanine and is involved in protein synthesis. It serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin . The methylation of L-tyrosine can affect its biological activity, as seen in studies where methylated derivatives of L-tyrosine have been used in oncological diagnostics .
Synthesis Analysis
The synthesis of methylated derivatives of L-tyrosine can be achieved through various methods. One study describes the enzymatic catalysis by tryptophanase to synthesize O-methyl-[2-2H]-L-tyrosine through isotope exchange . Another approach for synthesizing derivatives of L-tyrosine involves a green chemistry method using L-tyrosine as a catalyst under solvent-free conditions at room temperature, which is efficient and environmentally friendly . Additionally, a direct synthesis method for 3,5-dibromo-O-methyl-L-tyrosine has been reported, which involves the bromination of commercial O-methyl-L-tyrosine .
Molecular Structure Analysis
The molecular structure of L-tyrosine has been determined by neutron diffraction techniques, which have precisely located all hydrogen atoms. The tyrosine molecule occurs in the zwitterion form in pure L-tyrosine, while in the hydrochloride form, both the amino group and the carboxyl group are protonated . The molecular structure of 3-Methyl-l-tyrosine would be similar but with an additional methyl group attached to the aromatic ring of L-tyrosine.
Chemical Reactions Analysis
The chemical reactivity of L-tyrosine and its derivatives can be influenced by the presence of methyl groups. For instance, the oxidative deamination of O-methyl-L-tyrosine by L-amino acid oxidase has been studied, revealing that the α-C-H bond cleavage occurs in the rate-determining step of the reaction . The presence of methyl groups can also lead to inhibitory effects on enzymes, as seen with α-methyl-L-tyrosine and N-methyl-L-tyrosine, which inhibit L-amino acid oxidase activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-l-tyrosine would be influenced by the presence of the methyl group. While specific studies on 3-Methyl-l-tyrosine are not provided, the properties of L-tyrosine and its derivatives can be inferred. L-tyrosine is known to be involved in the synthesis of physiologically active compounds and has applications in pharmaceuticals and diagnostics . The methylated derivatives of L-tyrosine, such as those labeled with short-lived B+ emitters, have been used in oncological diagnostics, indicating their importance in medical applications .
Scientific Research Applications
Tumor Imaging and Diagnostic Evaluation
3-Methyl-L-Tyrosine and its derivatives have shown significant potential in tumor imaging, particularly in the field of Positron Emission Tomography (PET). For example, studies have highlighted the use of 3-Fluoro-L-α-Methyl-Tyrosine (FAMT) as a PET radiotracer for tumor imaging. Its uptake is closely associated with the expression of L-type amino acid transporter 1 (LAT1), an isoform upregulated in cancers, making it highly tumor-specific (Wiriyasermkul et al., 2012). Similarly, 3-[123I]Iodo-α-methyl-L-tyrosine (IMT) is used in Nuclear Medicine for the diagnosis and treatment planning of patients with cerebral gliomas, due to its high uptake in brain tumors (Langen, Pauleit, & Coenen, 2002).
Mechanistic Insights into Amino Acid Transport
3-Methyl-L-Tyrosine derivatives provide insights into the mechanisms of amino acid transport in tumors. The selective transport of these derivatives by LAT1, not LAT2, is key to understanding their tumor specificity. This specificity is attributed to the α-methyl moiety of these compounds, which is critical for LAT1 selectivity (Wei et al., 2016).
Investigating Neurochemical Mechanisms
In neurochemical studies, radiofluorinated L-m-Tyrosines, such as 6-[18F]fluoro-L-m-tyrosine (6-FMT), have been used to investigate dopaminergic mechanisms in the brain. These compounds accumulate selectively in striatal structures, aiding in the study of aromatic amino acid decarboxylase and other relevant enzymes (Barrio et al., 1996).
Impact on Enzymatic Activities
The presence of a methyl group in L-tyrosine derivatives influences enzymatic activities, as seen in studies with L-amino acid oxidase. The oxidative deamination of O-methyl-L-tyrosine and its impact on enzymatic reactions provide valuable insights into biochemical pathways and potential therapeutic applications (Pająk, 2020).
Synthesis and Radiochemical Applications
The synthesis of fluorinated derivatives of L-tyrosine and L-α-methyltyrosine has critical applications in medical imaging, particularly in PET. The modification of these compounds enhances their suitability as tracers, aiding in the diagnosis and monitoring of various health conditions (Vasdev et al., 2001).
Safety And Hazards
Future Directions
The enzymatic production of L-tyrosine derivatives, including 3-Methyl-L-tyrosine, is a promising area of research . The introduction of a methyl group can significantly change the physical and chemical properties of a compound, making it an interesting amino acid residue to be inserted in peptide chains .
properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLULPKDLJASZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946503 | |
Record name | 3-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-l-tyrosine | |
CAS RN |
2370-57-2 | |
Record name | Methyl-3-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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